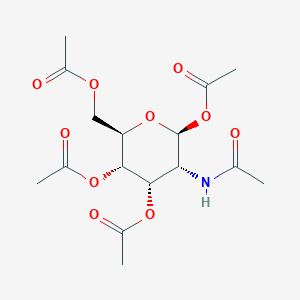

N-Acetyl-beta-D-glucosamine tetraacetate

概要

説明

.beta.-D-グルコサミン五酢酸は、2-アミノ-2-デオキシ-.beta.-D-グルコピラノシル五酢酸としても知られ、N-アセチルグルコサミン誘導体です。 これは、分子式C16H23NO10、分子量389.35 g/molの結晶性固体です . この化合物は、ヒアルロン酸産生を促進する役割で知られています .

2. 製法

合成ルートと反応条件: .beta.-D-グルコサミン五酢酸は、.beta.-D-グルコサミンのアセチル化によって合成できます。この反応は通常、無水酢酸とピリジンなどの触媒を用いて行われます。 反応は、ヒドロキシル基の完全なアセチル化を確実にするために、制御された条件下で行われます .

工業生産方法: 産業においては、.beta.-D-グルコサミン五酢酸の生産には、同様のアセチル化プロセスがより大規模に行われます。 連続フロー反応器と最適化された反応条件の使用により、最終製品の高収率と純度が保証されます .

準備方法

Synthetic Routes and Reaction Conditions: .beta.-D-Glucosamine Pentaacetate can be synthesized through the acetylation of .beta.-D-glucosamine. The reaction typically involves the use of acetic anhydride and a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure complete acetylation of the hydroxyl groups .

Industrial Production Methods: In industrial settings, the production of .beta.-D-Glucosamine Pentaacetate involves similar acetylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

化学反応の分析

反応の種類: .beta.-D-グルコサミン五酢酸は、次のような様々な化学反応を起こします。

酸化: この化合物は酸化されて、対応するグルコサミン誘導体になる可能性があります。

還元: 還元反応は、アセチル基をヒドロキシル基に戻すことができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。

主要な生成物: これらの反応から生成される主要な生成物には、様々なグルコサミン誘導体があり、様々な分野で応用されています .

4. 科学研究への応用

.beta.-D-グルコサミン五酢酸は、科学研究で幅広い用途を持っています。

化学: 他の複雑な炭水化物や配糖体の合成における前駆体として使用されます。

生物学: この化合物は、細胞機能や組織修復に不可欠なヒアルロン酸産生を促進する役割で研究されています.

科学的研究の応用

Pharmaceutical Applications

Glycosaminoglycan Synthesis

N-Acetyl-beta-D-glucosamine tetraacetate serves as an important intermediate in the synthesis of glycosaminoglycans (GAGs), which are critical for drug formulations targeting joint health. GAGs play a vital role in maintaining cartilage structure and function. Research indicates that N-Ac-β-D-GlcNAc tetraacetate can stimulate the production of hyaluronic acid (HA), a key component of GAGs, in various cell types, including human synovial fibroblasts and chondrocytes. This suggests potential therapeutic applications for conditions like osteoarthritis and skin aging, where HA levels are typically reduced.

Targeted Drug Delivery Systems

Due to its ability to interact with specific cell surface receptors, N-Ac-β-D-GlcNAc tetraacetate is being investigated as a candidate for targeted drug delivery systems. By conjugating therapeutic agents to this compound, researchers aim to enhance the specificity of drug delivery to desired cell types, thereby minimizing side effects associated with systemic treatments.

Cosmetic Applications

Skin Health and Anti-Aging

In the cosmetic industry, this compound is recognized for its potential to promote skin hydration and elasticity through increased HA synthesis. Its application in skincare formulations could help address issues related to aging skin, such as loss of moisture and elasticity.

Biochemical Research Applications

Protein Glycosylation Studies

The compound's structural similarity to N-acetylglucosamine makes it a valuable tool for studying protein glycosylation processes. Glycosylation is crucial for proper protein folding and function; thus, understanding the enzymes involved can provide insights into various diseases.

Enzyme Interaction Studies

Research has focused on how N-Ac-β-D-GlcNAc tetraacetate interacts with enzymes involved in HA biosynthesis. While the exact mechanisms remain to be fully elucidated, preliminary studies suggest that it may act as a precursor for GlcNAc, influencing enzyme activity in HA production pathways .

Comparative Analysis with Related Compounds

The following table summarizes the structural characteristics and unique features of this compound compared to related compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N-Acetyl-beta-D-glucosamine | Monosaccharide | Precursor for glycosaminoglycans |

| Beta-D-glucosamine pentaacetate | Acetylated derivative | Promotes hyaluronic acid production |

| Chitobiose | Disaccharide | Composed of two N-acetylglucosamine units |

| Heparin | Glycosaminoglycan | Anticoagulant properties |

| This compound | Tetraacetate derivative | Influences solubility and biological activity |

This table highlights how this compound's unique tetraacetate configuration influences its solubility and biological activity compared to other compounds in the glucosamine family.

Case Studies

Several studies have documented the efficacy of this compound in various applications:

- Osteoarthritis Treatment : A study demonstrated that supplementation with N-Ac-β-D-GlcNAc tetraacetate significantly improved joint health markers in animal models of osteoarthritis by enhancing HA synthesis.

- Skin Hydration Improvement : Clinical trials indicated that topical formulations containing this compound resulted in measurable improvements in skin hydration levels among participants aged 40-60 years.

作用機序

.beta.-D-グルコサミン五酢酸がその効果を発揮するメカニズムには、ヒアルロン酸産生の促進が含まれます。 これは、細胞によるヒアルロン酸の合成と輸出を促進する特定の分子経路の活性化によって達成されます . この化合物は、ヒアルロン酸の輸出に重要な役割を果たすABCトランスポーターMRP5などの分子標的に作用します .

類似化合物との比較

.beta.-D-グルコサミン五酢酸は、特定のアセチル化パターンとヒアルロン酸産生を促進する能力により、他の類似化合物と比べてユニークです。類似の化合物には、次のようなものがあります。

N-アセチル-.beta.-D-グルコサミン四酢酸: 同じような性質を持つアセチル化誘導体ですが、アセチル化部位が異なります.

.beta.-D-グルコース五酢酸: 生化学反応や医薬品用途で使用されますが、ヒアルロン酸産生を促進しません.

これらの化合物は構造的に類似していますが、特定の用途や生物活性において異なります。

生物活性

N-Acetyl-beta-D-glucosamine tetraacetate (N-Ac-β-D-GlcNAc tetraacetate) is a derivative of N-acetyl-beta-D-glucosamine characterized by the addition of four acetyl groups. This compound has garnered attention in biochemical research due to its potential biological activities, particularly in the synthesis of glycosaminoglycans and its role in various cellular processes.

- Molecular Formula : C₁₆H₂₃NO₁₀

- Molar Mass : 389.35 g/mol

- Appearance : White to light brown solid

- Solubility : Moderate solubility in organic solvents (e.g., chloroform, methanol)

- Melting Point : 186 to 189 °C

- Boiling Point : Approximately 530.2 °C

Biological Activities

This compound exhibits several significant biological activities:

-

Promotion of Hyaluronic Acid Synthesis :

- Studies have shown that this compound can stimulate the production of hyaluronic acid (HA) in various cell types, including human synovial fibroblasts and chondrocytes. This is particularly relevant for therapeutic applications in conditions like osteoarthritis and skin aging, where HA levels are typically diminished.

-

Role in Glycosylation :

- Due to its structural similarity to N-acetylglucosamine, N-Ac-β-D-GlcNAc tetraacetate serves as a valuable tool for studying protein glycosylation. Glycosylation is critical for protein function and folding, and this compound can help elucidate the mechanisms involved in various diseases.

-

Targeted Drug Delivery Systems :

- The ability of N-Ac-β-D-GlcNAc tetraacetate to interact with specific cell surface receptors makes it a candidate for developing targeted drug delivery systems. By conjugating therapeutic agents to this molecule, researchers aim to enhance drug delivery efficiency while minimizing side effects.

While the exact mechanisms through which N-Ac-β-D-GlcNAc tetraacetate promotes HA synthesis are not fully understood, it is hypothesized that it may act as a precursor for GlcNAc, a vital component in HA biosynthesis. Additionally, it may interact with enzymes involved in this pathway, although further research is required to clarify these interactions.

Table 1: Summary of Key Research Findings

Notable Research Insights

- A study indicated that N-acetyl-D-glucosamine can improve the stability of oxytocin in solution, highlighting its potential protective biochemical properties .

- Research into glycosylation pathways revealed that compounds like N-Ac-β-D-GlcNAc tetraacetate could influence enzymatic activity and protein interactions crucial for cellular signaling .

Applications

This compound has diverse applications across various fields:

- Dermatology : Potential use in skin care formulations targeting aging.

- Rheumatology : Development of treatments for joint disorders linked to HA depletion.

- Biochemical Research : Investigating glycosylation processes and enzyme interactions.

特性

IUPAC Name |

(5-acetamido-3,4,6-triacetyloxyoxan-2-yl)methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO10/c1-7(18)17-13-15(25-10(4)21)14(24-9(3)20)12(6-23-8(2)19)27-16(13)26-11(5)22/h12-16H,6H2,1-5H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVPIZHVSWNOZMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40908637 | |

| Record name | 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40908637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14086-90-9, 6730-10-5, 7784-54-5, 10385-50-9, 7772-79-4 | |

| Record name | NSC409738 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409738 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC232059 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=232059 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC231931 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231931 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC231915 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231915 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC224432 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=224432 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40908637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-acetyl-beta-D-glucosamine tetraacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.969 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。